2-(piperidin-2-yl)phenol HBr 2-(piperidin-2-yl)phenol HBr
Brand Name: Vulcanchem
CAS No.:
VCID: VC20541596
InChI: InChI=1S/C11H15NO.BrH/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h1-2,5,7,10,12-13H,3-4,6,8H2;1H
SMILES:
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

2-(piperidin-2-yl)phenol HBr

CAS No.:

Cat. No.: VC20541596

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

2-(piperidin-2-yl)phenol HBr -

Specification

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name 2-piperidin-2-ylphenol;hydrobromide
Standard InChI InChI=1S/C11H15NO.BrH/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h1-2,5,7,10,12-13H,3-4,6,8H2;1H
Standard InChI Key ZCYXITRRBKUHGI-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CC=CC=C2O.Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-(Piperidin-2-yl)phenol hydrobromide (C₁₁H₁₆BrNO) consists of a phenolic ring substituted at the ortho position by a piperidine moiety, with a hydrobromic acid counterion stabilizing the amine group. The piperidine ring adopts a chair conformation, as evidenced by related structures in crystallographic databases . Key bond angles and torsional parameters align with those of 3-substituted analogs, though the 2-substitution pattern introduces steric interactions between the phenolic hydroxyl and piperidine ring .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight258.15 g/molPubChem
Melting Point245–247 °C (analogous salt)ACS
SolubilitySoluble in polar solvents (MeOH, H₂O)Patent
pKa (amine)~10.2 (estimated)Analog data

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous hydrobromide salts reveal distinct signals for the aromatic protons (δ 6.60–7.36 ppm) and piperidine methylene groups (δ 2.78–3.72 ppm) . Infrared spectroscopy typically shows O–H stretching at 3200–3400 cm⁻¹ and N–H vibrations at 2500–2700 cm⁻¹, though these regions may overlap in the hydrobromide form .

Synthesis and Manufacturing Processes

Grignard-Based Alkylation

A patented method for spiropiperidine intermediates involves the formation of Grignard reagents (e.g., isopropylmagnesium chloride) to functionalize piperidine precursors . For 2-(piperidin-2-yl)phenol hydrobromide, this approach could involve:

  • Generating a phenyllithium reagent from 2-bromophenol.

  • Reacting with N-methylpiperidinone to form the tertiary alcohol intermediate.

  • Acid-catalyzed dehydration and subsequent hydrobromide salt formation using HBr/acetic acid .

Reductive Amination

Journal protocols describe reductive amination of ketones with primary amines under hydrogenation conditions . Applied to this compound, the steps would include:

  • Condensing 2-hydroxybenzaldehyde with piperidine-2-carboxylic acid.

  • Reducing the Schiff base intermediate with sodium borohydride.

  • Treating the free base with hydrobromic acid to precipitate the salt .

Critical Reaction Parameters

  • Temperature: Reflux in HBr/AcOH (40–50°C) ensures complete salt formation .

  • Purification: Sequential washes with ethyl acetate and heptane yield >85% purity .

Pharmacological and Biological Relevance

Opioid Receptor Modulation

Structurally related piperidine hydrobromides exhibit affinity for μ-opioid receptors (MOR), with 5a (a 3-substituted analog) showing submicromolar binding (Kᵢ = 0.8 μM) . The 2-substituted variant may display enhanced steric hindrance, potentially altering receptor engagement kinetics.

Metabolic Stability

In vitro studies on similar compounds reveal moderate hepatic clearance (CLₕ = 22 mL/min/kg), attributed to glucuronidation of the phenolic hydroxyl group . Bromide counterions generally improve aqueous solubility, which may enhance bioavailability compared to freebase forms .

Industrial Applications

Intermediate in Spiropiperidine Synthesis

The patent literature highlights hydrobromide salts as key intermediates in synthesizing spiropiperidine derivatives, which are scaffolds for antipsychotic agents . For example, 5-chlorospiropiperidine derivatives are produced via HBr-mediated cyclization of tert-butyl esters .

Catalysis and Ligand Design

Piperidine-phenol ligands facilitate asymmetric catalysis in cross-coupling reactions. The bromide ion may act as a weakly coordinating anion, enhancing catalytic activity in Pd-mediated transformations .

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